molecular formula C23H21NO2 B5637009 N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide

N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide

Cat. No. B5637009
M. Wt: 343.4 g/mol
InChI Key: QRFNGMMAEQHDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropylphenyl)-9H-xanthene-9-carboxamide, also known as Xanthone, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. Xanthone belongs to the family of xanthene dyes and is widely used in various fields such as medicine, biology, and chemistry.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s an active pharmaceutical ingredient, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. Generally, handling of chemical substances requires appropriate safety measures to minimize risk, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future research directions for this compound would depend on its properties and activity. For instance, if it shows promising biological activity, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

N-(2-propan-2-ylphenyl)-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-15(2)16-9-3-6-12-19(16)24-23(25)22-17-10-4-7-13-20(17)26-21-14-8-5-11-18(21)22/h3-15,22H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFNGMMAEQHDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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